molecular formula C5H5O4- B3061293 Oxo[(prop-2-en-1-yl)oxy]acetate CAS No. 87024-25-7

Oxo[(prop-2-en-1-yl)oxy]acetate

Cat. No.: B3061293
CAS No.: 87024-25-7
M. Wt: 129.09 g/mol
InChI Key: QSAJCKLJOZVKDL-UHFFFAOYSA-M
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Description

Oxo[(prop-2-en-1-yl)oxy]acetate (IUPAC: prop-2-en-1-yl 2-oxoacetate) is an α-keto ester characterized by an allyloxy group (prop-2-en-1-yl) linked to an oxoacetate backbone. This compound is structurally defined by its reactive ketone moiety and ester functionality, making it a versatile intermediate in organic synthesis. It is frequently employed in the preparation of organocatalysts, pharmaceuticals, and complex heterocycles due to its ability to participate in nucleophilic additions and cyclization reactions .

Properties

IUPAC Name

2-oxo-2-prop-2-enoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-2-3-9-5(8)4(6)7/h2H,1,3H2,(H,6,7)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAJCKLJOZVKDL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594874
Record name Oxo[(prop-2-en-1-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87024-25-7
Record name Oxo[(prop-2-en-1-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxo[(prop-2-en-1-yl)oxy]acetate typically involves the esterification of oxoacetic acid with prop-2-en-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Oxoacetic acid+Prop-2-en-1-olH2SO4This compound+H2O\text{Oxoacetic acid} + \text{Prop-2-en-1-ol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Oxoacetic acid+Prop-2-en-1-olH2​SO4​​this compound+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of corresponding epoxides or diols.

    Reduction: The compound can be reduced to yield alcohol derivatives, where the oxo group is converted to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, resulting in the formation of various substituted esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters.

Scientific Research Applications

Oxo[(prop-2-en-1-yl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is employed in the manufacture of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which Oxo[(prop-2-en-1-yl)oxy]acetate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved include ester hydrolysis and subsequent oxidation or reduction reactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) cLogP Polar Surface Area (Ų) Key Applications
This compound Allyloxy C₅H₆O₄ 130.10 0.73* 61.8* Organocatalyst synthesis
Prop-2-en-1-yl oxo(phenyl)acetate Phenyl C₁₁H₁₀O₄ 206.20 2.12 61.8 Pharmaceutical intermediates
Prop-2-en-1-yl oxo(thiophene-2-yl)acetate Thiophene-2-yl C₉H₈O₄S 212.22 1.85 80.3 Heterocycle synthesis
Prop-2-en-1-yl oxo(2,4,6-trimethylphenyl)acetate Mesityl C₁₄H₁₆O₄ 248.27 2.98 61.8 High-yield esterification
Prop-2-enyl 2-(2-oxo-2-prop-2-enoxyethoxy)acetate Oxydiethylene C₁₀H₁₄O₅ 214.21 0.73 61.8 Polymer precursors

*Estimated using computational tools due to lack of experimental data.

Key Observations:

  • Steric Effects: Bulky groups like mesityl (2,4,6-trimethylphenyl) improve thermal stability but may hinder reaction kinetics in catalytic applications .
  • Biological Activity: Thiophene-containing analogues exhibit enhanced π-π stacking in heterocyclic systems, useful in materials science .

Functional and Pharmacological Differences

  • Antimicrobial Activity: Allyl oxo(thiophene)acetate derivatives are explored for antimicrobial properties due to thiophene’s electron-rich structure .

Biological Activity

Oxo[(prop-2-en-1-yl)oxy]acetate is a synthetic organic compound characterized by its unique structure, which includes an oxo group and a prop-2-en-1-yloxy group attached to an acetate moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being investigated for various therapeutic applications.

The synthesis of this compound typically involves the esterification of oxoacetic acid with prop-2-en-1-ol, generally catalyzed by acids like sulfuric acid under reflux conditions. The reaction can be summarized as follows:

Oxoacetic acid+Prop 2 en 1 olH2SO4Oxo prop 2 en 1 yl oxy acetate+H2O\text{Oxoacetic acid}+\text{Prop 2 en 1 ol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Oxo prop 2 en 1 yl oxy acetate}+\text{H}_2\text{O}

This compound serves as a building block in organic synthesis, particularly for creating more complex molecules and polymers.

Biological Activity

This compound exhibits several notable biological activities:

1. Antioxidant Properties:
Research indicates that compounds similar to this compound possess significant antioxidant capabilities. These properties are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects:
The compound has shown potential in reducing inflammation, which is a critical factor in many chronic diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

3. Antidiabetic Activity:
Studies suggest that this compound can inhibit enzymes such as α-amylase and α-glucosidase, which are essential in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, making it a candidate for diabetes management.

The biological effects of this compound are thought to arise from its interactions with various molecular targets:

Enzyme Inhibition:
The compound may act as a substrate for specific enzymes, leading to the formation of active metabolites that exert biological effects. For instance, its inhibitory action on α-amylase and α-glucosidase suggests a competitive binding mechanism at the active sites of these enzymes.

Receptor Binding:
Molecular docking studies have indicated that this compound has favorable binding affinities with receptors involved in inflammation and metabolic regulation. This interaction could modulate downstream signaling pathways critical for maintaining homeostasis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Study 2Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in cell cultures treated with the compound.
Study 3Antidiabetic PropertiesShowed inhibition of α-amylase with an IC50 value indicating effective glucose management potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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